Cas no 109567-63-7 ((2E)-N-(3-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide)
(2E)-N-(3-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
-
- CHEMBL3422835
- CS-0339410
- STL481371
- JS-0764
- SR-01000405431-1
- (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide
- AKOS001485149
- BDBM50083054
- CBChromo1_000188
- 109567-63-7
- SR-01000405431
- (E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide
- SCHEMBL15176833
- (2E)-N-(3-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide
-
- Inchi: 1S/C15H11ClN2O3/c16-12-4-2-5-13(10-12)17-15(19)8-7-11-3-1-6-14(9-11)18(20)21/h1-10H,(H,17,19)/b8-7+
- InChI Key: VVNVULOSTOJUBS-BQYQJAHWSA-N
- SMILES: ClC1=CC=CC(=C1)NC(/C=C/C1C=CC=C(C=1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 302.0458199g/mol
- Monoisotopic Mass: 302.0458199g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 408
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 74.9Ų
(2E)-N-(3-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A952671-1g |
(2E)-N-(3-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide |
109567-63-7 | 90% | 1g |
$350.0 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1410080-1g |
N-(3-chlorophenyl)-3-(3-nitrophenyl)acrylamide |
109567-63-7 | 90% | 1g |
¥2881.00 | 2024-08-09 |
(2E)-N-(3-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide Suppliers
(2E)-N-(3-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide Related Literature
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on (2E)-N-(3-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide
Research Brief on (2E)-N-(3-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide (CAS: 109567-63-7)
In recent years, the compound (2E)-N-(3-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide (CAS: 109567-63-7) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.
The compound, commonly referred to by its chemical name or CAS number, belongs to the class of cinnamide derivatives, which are known for their diverse pharmacological properties. Recent studies have highlighted its role as a modulator of key cellular pathways, particularly those involved in inflammation and cancer progression. Its unique chemical structure, featuring a nitro group and a chlorophenyl moiety, contributes to its bioactivity and selectivity.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and optimization of (2E)-N-(3-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide, demonstrating improved yield and purity through a novel catalytic approach. The study also reported its inhibitory effects on NF-κB signaling, a pathway implicated in chronic inflammatory diseases and cancer. These findings suggest its potential as a lead compound for developing anti-inflammatory and anti-cancer agents.
Further investigations into its mechanism of action revealed that the compound interacts with specific protein targets, such as IKKβ, a kinase involved in the NF-κB pathway. Molecular docking studies supported these observations, showing high binding affinity and stability. Additionally, in vitro assays using cancer cell lines demonstrated dose-dependent cytotoxicity, with IC50 values in the low micromolar range, indicating promising therapeutic efficacy.
Despite these encouraging results, challenges remain in optimizing the pharmacokinetic properties of (2E)-N-(3-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide. Recent preclinical studies have identified issues related to its solubility and metabolic stability, which may limit its bioavailability. Researchers are currently exploring structural modifications and formulation strategies to address these limitations while preserving its bioactivity.
In conclusion, (2E)-N-(3-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide represents a promising candidate for further drug development, particularly in the areas of inflammation and oncology. Ongoing research aims to elucidate its full therapeutic potential and overcome existing challenges to advance it toward clinical trials. This compound exemplifies the intersection of chemical innovation and biological discovery, offering new avenues for targeted therapies.
109567-63-7 ((2E)-N-(3-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide) Related Products
- 5272-17-3((2E)-N-(2,5-dichlorophenyl)-3-(3-nitrophenyl)prop-2-enamide)
- 5246-34-4(Benzenesulfonic acid, 4-[2-[4-[[2-(diethylamino)ethyl]amino]-7-methoxy-1-naphthalenyl]diazenyl]-)
- 6399-15-1(1-Naphthalenol,4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2,3-dimethyl-, (1a,2b,3a,4b)- (9CI))
- 31191-21-6(2-Propenamide,N-(3-methylphenyl)-3-(4-nitrophenyl)-)
- 64495-55-2(6-Nitroquinolin-2(1H)-one)
- 52744-98-6(1-o-Cyanophenyl-3-p-tolyltriazen)
- 19157-63-2(Acetamide,N-[3-[2-(3-nitrophenyl)ethenyl]phenyl]-)
- 19157-64-3(Acetamide,N-[3-[2-(4-nitrophenyl)ethenyl]phenyl]-)
- 770722-68-4(2-Propenamide, N-(4-aminophenyl)-3-(4-nitrophenyl)-)
- 70509-32-9(2-Propenamide, N-(4-chlorophenyl)-N-hydroxy-3-(4-nitrophenyl)-)